N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a urea moiety, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting the thiadiazole intermediate with an isocyanate derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with 2,3-dimethylphenyl acetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-((5-(3-(4-hydroxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.
N-(2,3-dimethylphenyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that incorporates a thiadiazole ring and various functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : N-[5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl]-2-(2,3-dimethylphenyl)acetamide
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 398.49 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Hydrogen Bonding and π-π Interactions : The aromatic rings and thiadiazole moiety can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- A study highlighted that thiadiazole derivatives showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 µg/mL, surpassing the efficacy of standard antibiotics like ampicillin .
Antitumor Activity
Thiadiazole derivatives have also been investigated for their antitumor potential:
- Compounds containing the 1,3,4-thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant inhibition of tumor cell proliferation in vitro .
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives are notable:
- Studies have shown that these compounds can inhibit inflammatory mediators in cell cultures and animal models. The mechanism often involves the downregulation of pro-inflammatory cytokines .
Case Studies
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-12-5-4-6-16(13(12)2)22-17(26)11-29-20-25-24-19(30-20)23-18(27)21-14-7-9-15(28-3)10-8-14/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWJHZOHZSDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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